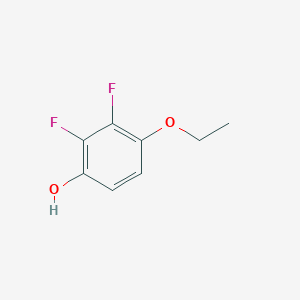

4-Ethoxy-2,3-difluorophenol

描述

Significance of Phenolic Derivatives in Specialized Chemical Applications

Phenolic derivatives are a cornerstone of industrial and academic research, serving as crucial intermediates and building blocks for a vast array of chemical products. wikipedia.org Their inherent reactivity and ability to participate in a wide range of chemical transformations make them indispensable. wikipedia.org In specialized applications, phenolic compounds are integral to the synthesis of polymers, dyes, and pharmaceuticals. researchgate.netwikipedia.org Their antioxidant properties are also leveraged in various industrial processes. The ability to tailor the properties of phenolic derivatives through substitution on the aromatic ring allows for the fine-tuning of their function for specific, high-performance applications. researchgate.netijhmr.com

Overview of Research Trajectories for 4-Ethoxy-2,3-difluorophenol

Research concerning this compound is primarily concentrated on its application as a key intermediate in the synthesis of complex molecules. A significant area of investigation is its use in the production of liquid crystal materials. google.comdatainsightsmarket.com The specific stereochemistry and electronic properties of this compound are advantageous in designing liquid crystal displays (LCDs) with desirable characteristics such as high dielectric anisotropy, which is suitable for low-voltage applications. Furthermore, its role as a precursor in the synthesis of potential pharmaceutical and agrochemical agents is an active area of exploration. alfa-chemical.compmarketresearch.comalfa-chemical.com Ongoing research and development are focused on optimizing its synthesis and exploring its potential in novel material applications. archivemarketresearch.comdatainsightsmarket.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 126163-56-2 alfa-chemical.comchemicalbook.com |

| Molecular Formula | C₈H₈F₂O₂ cnsynchem.comuni.lu |

| Molecular Weight | 174.14 g/mol cnsynchem.com |

| Melting Point | 73 °C cnsynchem.com |

| Appearance | Not explicitly stated in search results |

| Solubility | Soluble in organic solvents. |

Synthesis and Manufacturing

A documented method for the preparation of this compound involves a one-pot synthesis. google.com This process starts with 4-ethoxy-2,3-difluorobromobenzene, which reacts with magnesium in the presence of an iodine initiator to form a Grignard reagent. This reagent then undergoes a reaction with trimethyl borate (B1201080), followed by hydrolysis with hydrochloric acid to produce 4-ethoxy-2,3-difluoro phenylboric acid. Subsequent oxidation of this boronic acid with hydrogen peroxide yields the crude this compound, which is then purified. google.com This method is highlighted for its high yield and purity, making it suitable for industrial production. google.com

Applications in Scientific Research

This compound serves as a valuable intermediate in several areas of scientific research:

Liquid Crystal Materials: It is a key component in the synthesis of negative liquid crystal materials used in display technologies like televisions and mobile phones. google.com Its derivatives are precursors for liquid crystal displays (LCDs).

Pharmaceutical Synthesis: The compound is utilized in the synthesis of various pharmaceutical agents. alfa-chemical.compmarketresearch.com

Agrochemical Synthesis: It is also used in the development of new agrochemicals. alfa-chemical.comalfa-chemical.com

Organic Synthesis: It acts as an intermediate in the synthesis of various heterocyclic compounds, such as thiazoles and oxazoles, as well as dyes and pigments. alfa-chemical.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYFPSPIFCDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560996 | |

| Record name | 4-Ethoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-56-2 | |

| Record name | 4-Ethoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 4 Ethoxy 2,3 Difluorophenol

Established Synthetic Pathways to 4-Ethoxy-2,3-difluorophenol

Grignard Reagent-Mediated Boronation and Oxidative Hydrolysis

A primary method for synthesizing this compound involves the formation of a Grignard reagent, followed by boronation and subsequent oxidative hydrolysis. google.comgoogle.com This multi-step process offers a reliable route to the target molecule.

The synthesis commences with the preparation of a Grignard reagent from 4-ethoxy-2,3-difluorobromobenzene. google.com This is achieved by reacting the bromo-compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF), often with iodine acting as an initiator. google.com The resulting organomagnesium halide is a potent nucleophile. iitk.ac.in

The Grignard reagent then undergoes boronation by reacting with an electrophilic boron compound, typically trimethyl borate (B1201080) (B(OCH₃)₃). google.comwikipedia.orgatamankimya.com This step forms a boronic ester. Subsequent hydrolysis of this ester under acidic conditions, for instance with hydrochloric acid, yields 4-ethoxy-2,3-difluorophenylboronic acid. google.com

The final step is the oxidation of the boronic acid to the desired phenol (B47542). Hydrogen peroxide is a common oxidizing agent for this transformation. google.com The crude product is then purified, often through desalting and crystallization, to obtain the final this compound. google.com

Table 1: Stepwise Protocol for Grignard Reagent-Mediated Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1. Grignard Formation | 4-ethoxy-2,3-difluorobromobenzene, Magnesium | Iodine (initiator), THF, 0-60°C | 4-ethoxy-2,3-difluorophenylmagnesium bromide |

| 2. Boronation | 4-ethoxy-2,3-difluorophenylmagnesium bromide | Trimethyl borate, -60°C to -20°C | 4-ethoxy-2,3-difluorophenylboronic acid ester |

| 3. Hydrolysis | 4-ethoxy-2,3-difluorophenylboronic acid ester | Hydrochloric acid | 4-ethoxy-2,3-difluorophenylboronic acid |

| 4. Oxidation | 4-ethoxy-2,3-difluorophenylboronic acid | Hydrogen peroxide | This compound |

This table provides a generalized overview of the reaction steps.

The principles of Grignard reagent formation followed by boronation and oxidation are applicable to the synthesis of other fluorophenols. For instance, 2,3-difluorophenol (B1222669) can be synthesized from 1,2-difluorobenzene. chemicalbook.com In this case, a lithium derivative is often used to form the organometallic intermediate, which then reacts with trimethyl borate and is subsequently oxidized with hydrogen peroxide. chemicalbook.com The fundamental strategy of converting an aryl halide or a related compound into an organometallic species, followed by reaction with a boron electrophile and oxidation, is a versatile approach in organofluorine chemistry.

One-Pot Synthesis Techniques for Enhanced Industrial Production

In the one-pot synthesis, 4-ethoxy-2,3-difluorobromobenzene is reacted with magnesium turnings in THF, with a small amount of iodine to initiate the reaction. google.com This forms the Grignard reagent in situ. The reaction temperature is carefully controlled, typically between 0 and 60°C, to ensure efficient formation of the organomagnesium compound. google.com

Following the formation of the Grignard reagent, trimethyl borate is added directly to the reaction mixture. google.com This borating reaction leads to the formation of the corresponding boronic acid after hydrolysis, which is then oxidized to the final product, this compound. google.com This one-pot approach is reported to produce the final product in high yield and purity, making it suitable for industrial-scale production due to its mild reaction conditions and simplified procedure. google.com

Table 2: Comparison of Synthetic Approaches

| Feature | Grignard Reagent-Mediated (Multi-Step) | One-Pot Synthesis |

| Starting Material | 4-ethoxy-2,3-difluorobromobenzene | 4-ethoxy-2,3-difluorobromobenzene |

| Key Intermediates | Isolated Grignard reagent, Boronic acid | In situ Grignard reagent, Boronic acid |

| Process | Sequential steps with isolation of intermediates | Continuous process in a single reactor |

| Industrial Suitability | Less efficient due to multiple steps | Highly suitable due to simplicity and efficiency |

| Yield & Purity | Generally good | Reported to be high google.com |

Hydrochloric Acid Hydrolysis to 4-Ethoxy-2,3-difluorophenylboronic Acid

A key step in one of the primary synthesis pathways for this compound is the formation of 4-ethoxy-2,3-difluorophenylboronic acid. google.com This intermediate is typically generated from the corresponding Grignard reagent, which is prepared by reacting 4-ethoxy-2,3-difluorobromobenzene with magnesium. google.com The Grignard reagent then undergoes a boration reaction with trimethyl borate. google.com

Following the boration reaction, the resulting boronate ester is hydrolyzed using a hydrochloric acid solution. google.com This acidic workup protonates the boronate ester, leading to the formation of 4-ethoxy-2,3-difluorophenylboronic acid. google.com The use of hydrochloric acid is crucial for the efficient conversion and isolation of the boronic acid intermediate.

Oxidation with Hydrogen Peroxide

The final step in this synthetic sequence is the oxidation of 4-ethoxy-2,3-difluorophenylboronic acid to yield the desired this compound. google.comgoogle.com This transformation is commonly achieved using hydrogen peroxide as the oxidizing agent. google.com The reaction is typically carried out in a solvent such as methanol (B129727) at a controlled temperature, ranging from 10 to 40°C. google.com The hydrogen peroxide, often in a 30-50% aqueous solution, effectively converts the boronic acid group into a hydroxyl group, thus forming the phenol. google.com Subsequent purification steps, including desalting, are necessary to isolate the pure this compound. google.com

Metalation of 2,3-Difluoroethoxybenzene and Subsequent Transformations

An alternative approach involves the direct metalation of 2,3-difluoroethoxybenzene. This method bypasses the need for a pre-halogenated starting material like 4-ethoxy-2,3-difluorobromobenzene. In this process, a strong base, such as n-butyllithium, is used to deprotonate the aromatic ring at a position ortho to the fluorine atoms, leading to a lithiated intermediate. google.comlookchem.com This species can then react with an appropriate electrophile. For instance, reaction with a borate ester followed by oxidation would lead to the desired phenol. This direct metalation strategy offers a potentially more atom-economical route to the target molecule.

Novel Synthetic Approaches and Methodological Advancements

Furthermore, advancements in catalysis, such as the use of photoredox catalysis for similar transformations, suggest potential for milder reaction conditions in the future. While not yet specifically reported for this compound, these emerging methodologies could offer pathways with reduced energy consumption and improved selectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. researchgate.netjddhs.com A key focus is the reduction of waste and the use of less hazardous substances. The one-pot synthesis method is a prime example of process intensification, a core concept in green chemistry, as it minimizes solvent use and purification steps. google.com

Solvent selection and recovery are also critical considerations. The use of solvents like tetrahydrofuran (THF) in the Grignard reaction is common, and process designs often include steps for solvent recovery and reuse to minimize environmental impact. google.com The replacement of traditional organic solvents with greener alternatives, such as water or ionic liquids, is an ongoing area of research in organic synthesis, although specific applications to this particular synthesis are not yet widely documented. jddhs.comnih.gov The development of non-ozone-depleting precursors for fluorinated compounds is another important aspect of greening the synthesis of such molecules. cas.cn

Chemical Reactivity and Derivatization of 4 Ethoxy 2,3 Difluorophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 4-ethoxy-2,3-difluorophenol is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The rate and regioselectivity of these reactions are influenced by the electronic properties of the substituents already present on the ring. The ethoxy group (-OEt) is a potent activating group, donating electron density to the ring through resonance, thereby making it more nucleophilic and reactive towards electrophiles. masterorganicchemistry.com Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. masterorganicchemistry.com However, like other halogens, they are ortho-para directing.

The directing effects of the hydroxyl, ethoxy, and fluorine groups collectively influence the position of substitution. The powerful activating and ortho-para directing nature of the hydroxyl and ethoxy groups will likely dominate, directing incoming electrophiles to the positions ortho and para to them. Given the existing substitution pattern, the most probable site for electrophilic attack would be the carbon atom positioned between the hydroxyl and ethoxy groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Polyfluorinated aromatic compounds are known to undergo nucleophilic aromatic substitution, where a nucleophile displaces a fluoride (B91410) ion. nih.gov The strong electron-withdrawing nature of the fluorine atoms makes the carbon atoms of the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. nih.gov In this compound, the fluorine atoms can be substituted by various nucleophiles under appropriate reaction conditions. The rate of these reactions can be enhanced by the presence of electron-withdrawing groups on the ring. vanderbilt.edu

The regioselectivity of nucleophilic substitution on difluorinated phenols can be influenced by the position of the other substituents. For instance, in related difluorophenols, Kumada cross-coupling reactions with Grignard reagents in the presence of a nickel catalyst have shown selective substitution at the ortho-position to the hydroxyl group. fluorine1.ru This selectivity is attributed to the coordinating effect of the hydroxyl group and the nature of the catalyst. fluorine1.ru

Common nucleophiles used in these reactions include:

Alkoxides (e.g., sodium ethoxide) nih.gov

Amines

Thiols

Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations.

Acidity and Salt Formation: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide salt. The acidity is influenced by the electron-withdrawing fluorine atoms, which help to stabilize the resulting phenoxide anion.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. msu.edu This involves deprotonation of the phenol (B47542) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. msu.edu This reaction is often catalyzed by an acid or a coupling agent.

O-Alkylation and O-Arylation: The hydroxyl group can be alkylated or arylated using appropriate reagents to introduce a wide range of substituents.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can target either the aromatic ring or the hydroxyl group, depending on the reagents and reaction conditions employed.

Oxidation: Phenols can be oxidized to various products, including quinones. The specific outcome of the oxidation of this compound would depend on the oxidizing agent used. For example, a one-pot synthesis method describes the oxidation of the intermediate (4-ethoxy-2,3-difluorophenyl)boronic acid using hydrogen peroxide to yield this compound. google.com This suggests that under certain conditions, the phenol itself might be susceptible to further oxidation.

Reduction: The aromatic ring of phenols can be reduced under certain conditions, although this is generally a challenging transformation. More commonly, reduction reactions in molecules containing phenolic moieties target other functional groups. In the context of the synthesis of related compounds, reduction is often used to convert a nitro group to an amino group. While this compound itself does not have a nitro group, this highlights a common synthetic strategy in this class of compounds.

Formation of Heterocyclic Compounds Utilizing this compound

This compound can serve as a building block for the synthesis of various heterocyclic compounds. The presence of the hydroxyl group and the reactive aromatic ring allows for the construction of fused or substituted heterocyclic systems. For instance, phenols are common starting materials in reactions like the Pechmann coumarin (B35378) synthesis. ambeed.com

The derivatization of the hydroxyl group or the aromatic ring can introduce functionalities that are poised for cyclization reactions. For example, introducing an amino group or a carboxylic acid group onto the ring would open up pathways to a wide array of nitrogen- and oxygen-containing heterocycles. The synthesis of 1,3,5-trisubstituted pyrazolines has been reported from precursors that could be derived from functionalized phenols. amazonaws.com

Derivatization Strategies for Functional Group Transformations

Derivatization is a key strategy to modify the properties and reactivity of this compound, enabling its use in a broader range of applications. researchgate.net These transformations can target the hydroxyl group or the aromatic ring.

Derivatization of the Hydroxyl Group:

Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to prevent it from reacting in subsequent synthetic steps.

Conversion to a better leaving group: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate), which is a much better leaving group in nucleophilic substitution reactions. msu.edu

Derivatization of the Aromatic Ring:

Introduction of Ortho-Lithio-Directing Groups: The introduction of a directing group can facilitate selective ortho-lithiation, allowing for the introduction of a wide range of electrophiles at a specific position on the ring.

Conversion to Boronic Acids/Esters: The phenol can be converted into a boronic acid or ester derivative. google.com These compounds are highly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, for the formation of carbon-carbon bonds. fluorine1.ru A known method involves the conversion of 4-ethoxy-2,3-difluorobromobenzene to the corresponding Grignard reagent, which is then reacted with trimethyl borate (B1201080) and subsequently hydrolyzed to yield (4-ethoxy-2,3-difluorophenyl)boronic acid. google.com

Computational Chemistry and Spectroscopic Investigations of 4 Ethoxy 2,3 Difluorophenol and Its Derivatives

Density Functional Theory (DFT) Studies on 4-Ethoxy-2,3-difluorophenol

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT is a popular method for such calculations due to its balance of accuracy and computational cost. researchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a wide range of properties.

Molecular Geometry Optimization and Structural Elucidation

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable structure. researchgate.net This process provides crucial data on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, this would reveal the planarity of the benzene (B151609) ring, the orientation of the hydroxyl and ethoxy groups, and the precise spatial relationship between all constituent atoms. While specific crystallographic data for this compound is scarce, theoretical parameters can be calculated. researchgate.net

Illustrative Data Table: Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Estimated Value |

| Bond Length | C-C (aromatic) | 1.39 Å |

| C-O (phenol) | 1.36 Å | |

| C-O (ether) | 1.37 Å | |

| O-H | 0.96 Å | |

| C-F | 1.35 Å | |

| C-H (aromatic) | 1.08 Å | |

| Bond Angle | C-C-C (aromatic) | 120.0° |

| C-O-H | 109.0° | |

| C-O-C (ether) | 118.0° | |

| Dihedral Angle | C-C-O-H | ~0° or 180° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy represents its ability to accept electrons. dergipark.org.trumich.edu The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In molecules designed for applications like non-linear optics, tuning this gap is a key goal. lab-cerba.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, while the LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

Illustrative Data Table: FMO Properties for this compound (Note: The following data is illustrative and not from a published study on this specific molecule.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.comresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface, typically using a color scale. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. wolfram.comutah.gov Green and yellow regions represent intermediate or near-neutral potential.

In this compound, the MEP surface would likely show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The electron-withdrawing fluorine atoms would create regions of positive potential (blue) on the adjacent carbon atoms and potentially on the fluorine atoms themselves, while the aromatic ring would exhibit a mix of potentials. youtube.com

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netarchivesofmedicalscience.com The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). Molecules with large hyperpolarizability values can efficiently convert the frequency of incident light, a property used in technologies like second-harmonic generation. wolfram.com A large NLO response is often associated with molecules that have significant charge transfer characteristics, a large difference in dipole moment between the ground and excited states, and a small HOMO-LUMO gap. researchgate.net

Computational methods can predict these NLO properties. For this compound, the presence of both electron-donating groups (ethoxy, hydroxyl) and electron-withdrawing groups (difluoro) on the π-conjugated benzene ring suggests it may possess NLO activity. Theoretical calculations on similar structures have been performed to evaluate their potential as NLO materials. wolfram.comresearchgate.net

Illustrative Data Table: Calculated NLO Properties for this compound (Note: The following data is illustrative and not from a published study on this specific molecule. The values for urea (B33335) are often used as a benchmark.)

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~15 x 10-24 esu |

| First Hyperpolarizability (βtot) | ~5 x 10-30 esu |

Aromaticity Analysis (e.g., HOMA index)

Aromaticity is a key concept in chemistry, describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity. youtube.com The HOMA index is calculated from the bond lengths of the ring system. A value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system (like the hypothetical Kekulé structure of cyclohexatriene). Negative values indicate anti-aromaticity.

For this compound, the substituents (ethoxy, hydroxyl, and two fluorine atoms) would slightly alter the bond lengths of the benzene ring from the ideal structure of benzene itself. A HOMA calculation would quantify the degree to which these substituents perturb the aromaticity of the phenyl ring. Studies on related benzamide (B126) derivatives have used the HOMA index to analyze these effects. wolfram.comlab-cerba.com

Illustrative Data Table: Aromaticity Index for this compound (Note: The following data is illustrative and not from a published study on this specific molecule.)

| Index | Calculated Value |

| HOMA | 0.985 |

Mulliken Population Analysis and Electron Density Redistribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the different atoms. This analysis helps in understanding the electrostatic nature of the molecule and the effect of substituents on the electron density of the aromatic ring. While known to have some limitations, it remains a common tool for qualitative analysis.

In this compound, a Mulliken analysis would be expected to show negative charges on the highly electronegative oxygen and fluorine atoms. The carbon atoms attached to these electronegative atoms would, in turn, carry partial positive charges. The analysis provides a detailed picture of the electron-donating and electron-withdrawing effects at an atomic level, complementing the insights from MEP analysis. youtube.com

Illustrative Data Table: Mulliken Atomic Charges for this compound (Note: The following data is illustrative and not from a published study on this specific molecule. Atom numbering is hypothetical.)

| Atom | Estimated Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| O (ether) | -0.58 |

| F (C2) | -0.40 |

| F (C3) | -0.41 |

| C1 (C-OH) | +0.35 |

| C2 (C-F) | +0.42 |

| C3 (C-F) | +0.43 |

| C4 (C-OEt) | +0.30 |

Intermolecular Hydrogen Bonding Analysis (e.g., Dimer Structures)

Intermolecular hydrogen bonds are pivotal in determining the molecular conformation and crystal packing of phenolic compounds. In the case of fluorinated phenols and their derivatives, these interactions can be complex, involving the hydroxyl group and potentially the fluorine atoms.

Computational studies, particularly using Density Functional Theory (DFT), are employed to analyze these interactions. For instance, in a study on the closely related derivative, 4-ethoxy-2,3-difluoro benzamide (4EDFB), a dimer structure was evaluated to understand the intermolecular hydrogen bond of the O-H---O type. nih.gov Such analyses help in understanding how molecules interact with each other in the solid state. The formation of hydrogen-bonded dimers is a common feature for similar structures, such as those observed in isomers of fluorobenzoylthioureas and 2,3-difluorophenol (B1222669). u-tokyo.ac.jpdoi.org

The analysis of hydrogen bonding provides insights into:

Crystal Structure: The strength and geometry of hydrogen bonds dictate how molecules arrange themselves in a crystal lattice.

Photophysical Properties: Intermolecular hydrogen bonds can significantly adjust the electronic excited states of chromophores. doi.org

Reactivity: The molecular electrostatic potential surface (MEP) can explain hydrogen bonding and predict the reactive behavior of the molecule. nih.gov

These studies often involve calculating the bond distances and angles of the hydrogen bonds. For example, in other fluorinated compounds, N–H···F and N–H···O hydrogen bonds have been characterized with specific distances and angles, revealing their role in the molecular configuration. doi.org

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Spectral Correlations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of compounds like this compound. These two methods provide complementary information. spectroscopyonline.com Bands that are strong in an IR spectrum are often weak in the corresponding Raman spectrum, and vice-versa, allowing for a more complete vibrational characterization. spectroscopyonline.com

For the analogous compound 4-ethoxy-2,3-difluoro benzamide, detailed vibrational analyses have been performed using DFT calculations (at the B3LYP/6–311++G(d,p) level) to correlate theoretical frequencies with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net The excellent agreement between the calculated and observed wavenumbers confirms the validity of the optimized molecular structure. nih.govresearchgate.net

Key vibrational modes for related structures include:

O-H Stretch: The hydroxyl group in phenols gives rise to a characteristic broad band in the FT-IR spectrum.

C-F Stretch: The carbon-fluorine stretching vibrations are typically found in the fingerprint region of the IR spectrum.

C-O-C Stretch: The ether linkage (ethoxy group) will show characteristic stretching vibrations.

Aromatic Ring Vibrations: The benzene ring has several characteristic in-plane and out-of-plane bending and stretching modes.

The table below shows a sample of theoretical and experimental vibrational frequencies for the related compound 4-ethoxy-2,3-difluoro benzamide.

| Assignment | FT-IR (Experimental cm⁻¹) | FT-Raman (Experimental cm⁻¹) |

| N-H Asymmetric Stretch | 3457 | 3455 |

| N-H Symmetric Stretch | 3350 | 3348 |

| C-H Stretch | 3088 | 3086 |

| C=O Stretch | 1675 | 1673 |

| C-N Stretch | 1242 | 1240 |

| Data derived from studies on 4-ethoxy-2,3-difluoro benzamide. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. core.ac.uk For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about its molecular structure.

¹H NMR: This would confirm the presence of the ethoxy group (a characteristic triplet and quartet pattern), protons on the aromatic ring, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would help confirm the substitution pattern.

¹³C NMR: This spectrum would show distinct signals for each carbon atom in the molecule, including the two carbons of the ethoxy group and the carbons of the difluorinated benzene ring. The DEPT (Distortionless Enhancement by Polarization Transfer) sequence can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

¹⁹F NMR: As a 100% abundant spin-1/2 nucleus, ¹⁹F is a highly sensitive NMR probe. nih.gov The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms. The chemical shifts are highly sensitive to the local electronic environment. nih.gov For a related compound, 1-ethoxy-2,3-difluoro-4-iodobenzene, the fluorine chemical shifts are expected in the range of -140 to -160 ppm. Two-dimensional correlation experiments, such as (¹H)-¹³C-¹⁹F HETCOR, can reveal through-bond connectivities between protons, carbons, and fluorine atoms, providing conclusive structural evidence. nih.gov

The combination of these NMR techniques allows for a complete assignment of the proton and carbon skeleton and confirms the positions of the fluorine and ethoxy substituents on the phenol ring. core.ac.uk

Mass Spectrometry (LC-MS, UPLC) for Compound Identification and Purity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) techniques like Ultra-Performance Liquid Chromatography (UPLC), is essential for confirming the molecular weight and assessing the purity of synthesized compounds. measurlabs.com UPLC-MS offers high resolution, speed, and sensitivity for analyzing complex chemical mixtures. measurlabs.com

For this compound, this analysis would involve:

Separation: The compound is passed through a UPLC column (e.g., a C18 reverse-phase column) to separate it from any impurities or starting materials. google.com

Ionization: The eluted compound is ionized, typically using electrospray ionization (ESI).

Detection: The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This allows for the determination of the molecular weight of the parent compound.

Fragmentation: In tandem MS (MS/MS), the parent ion can be fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides structural information that can be used to confirm the identity of the compound. nih.gov

This technique is routinely used for the identification and quantification of trace-level impurities in pharmaceutical substances, demonstrating its high sensitivity and selectivity. researchgate.net The molecular formula of this compound is C₈H₈F₂O₂, and its molecular weight can be precisely confirmed by high-resolution mass spectrometry.

Quantum Chemical Calculations in Reaction Mechanism Prediction

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are powerful tools for predicting reaction mechanisms, understanding molecular reactivity, and guiding synthetic strategies. nih.govrsc.org

For derivatives of this compound, DFT calculations have been used to analyze electronic properties. Key applications include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap are calculated. This gap reveals information about chemical reactivity and the potential for intermolecular charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This helps predict how the molecule will interact with other reagents. For example, MEP analysis of 4-ethoxy-2,3-difluoro benzamide showed electron-deficient regions near the fluorine atoms.

Reaction Pathway Modeling: Quantum calculations can model the entire pathway of a chemical reaction, including the structures and energies of reactants, transition states, and products. nih.gov This is invaluable for predicting the feasibility of a proposed synthetic route and understanding the factors that control selectivity. For instance, the Williamson ether synthesis, a likely method for preparing this compound from 2,3-difluorophenol and an ethyl halide, involves the formation of a phenoxide ion nucleophile. Computational modeling can provide detailed insights into the energetics of this Sₙ2 reaction.

These computational approaches reduce the need for extensive trial-and-error experimentation and provide a deeper, molecular-level understanding of chemical processes. nih.gov

Applications of 4 Ethoxy 2,3 Difluorophenol in Advanced Materials and Medicinal Chemistry Research

Utilization as a Building Block in Complex Organic Synthesis

4-Ethoxy-2,3-difluorophenol is a valuable intermediate in the field of organic synthesis. google.com Its multifunctionality, arising from the reactive hydroxyl group, the aromatic ring, and the modifying influence of the fluoro and ethoxy substituents, allows it to be a precursor in the multi-step synthesis of more complex molecules. A patent describes a one-pot method for its preparation from 4-ethoxy-2,3-difluorobromobenzene, highlighting its utility as an intermediate for industrial production. google.com

Synthesis of Pharmaceuticals and Agrochemicals

In the broader context of chemical synthesis, this compound is identified as a useful drug intermediate. google.com The incorporation of fluorinated phenol (B47542) moieties is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and acidity. nih.gov The strategic placement of fluorine atoms, as seen in this compound, can significantly alter the physicochemical properties of a molecule, a tactic often used in the design of new therapeutic agents. nih.govmdpi.com While its potential is noted, specific examples of commercial pharmaceuticals or agrochemicals directly synthesized from this compound are not prominently detailed in publicly available scientific literature. The 2,4-difluorophenyl group, a related structure, is found in various fungicidal and antibacterial agents, showcasing the importance of such fluorinated motifs in bioactive compounds. evitachem.com

Intermediate in the Synthesis of Liquid Crystal Compounds

A significant application of this compound is its role as a key intermediate in the synthesis of liquid crystal (LC) compounds. google.comtcichemicals.com The rigid, fluorinated phenyl core of the molecule is a desirable structural component for creating the rod-like molecules (mesogens) that form liquid crystal phases. Specific examples of advanced liquid crystal molecules are synthesized using this phenol, including trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propylbicyclohexyl and 4-Ethoxy-2,3-difluoro-4'-propyl-1,1'-biphenyl. tcichemicals.comnih.govfishersci.com

The primary role of this compound in the liquid crystal industry is as a precursor for materials with negative dielectric anisotropy (Δε < 0). rsc.orgarxiv.org This property is essential for advanced display technologies like Vertical Alignment (VA) and Fringe-Field Switching (FFS) modes.

The negative dielectric anisotropy in molecules derived from this compound arises from the 2,3-difluoro substitution on the phenyl ring. The two lateral fluorine atoms have strong dipole moments that are directed perpendicular to the long axis of the molecule. arxiv.org This structural feature causes the perpendicular component of the dielectric permittivity (ε⊥) to be larger than the parallel component (ε∥), resulting in a negative Δε value (Δε = ε∥ - ε⊥). arxiv.org Liquid crystals with this characteristic orient their long axis perpendicular to an applied electric field. The incorporation of fluorine also imparts other desirable properties, such as reduced viscosity and enhanced resistivity. nih.gov

Table 2: Examples of Liquid Crystal Compounds Incorporating the 4-Ethoxy-2,3-difluorophenyl Moiety

| Compound Name | Chemical Structure | Relevance |

| trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propylbicyclohexyl | C₂₃H₃₄F₂O | A specific liquid crystal molecule synthesized from this compound, designed for use in advanced display applications. tcichemicals.comfishersci.com |

| 4-Ethoxy-2,3-difluoro-4'-propyl-1,1'-biphenyl | C₁₇H₁₈F₂O | Another example of a mesogen containing the title compound's core structure, contributing to liquid crystal mixtures with negative dielectric anisotropy. nih.gov |

| 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes | Varies | A class of liquid crystals where the 2,3-difluoro-4-alkoxyphenyl unit, derived from precursors like this compound, is shown to produce materials with wide nematic phases and significant negative dielectric anisotropy. rsc.org |

Role in the Development of Hydrogen-Bond Acidic Polymers for Gas Sensing

The fluorinated phenol structure of this compound makes it a highly promising candidate for the synthesis of hydrogen-bond acidic (HBA) polymers used in chemical vapor sensing. HBA polymers function as the sensitive layer on sensors, capturing target analyte molecules through hydrogen bonding interactions. The sensitivity and selectivity of these sensors are directly related to the strength of the polymer as a hydrogen bond donor.

Research has shown that fluorination of phenolic compounds significantly enhances their hydrogen bond donor ability. brighton.ac.uk The high electronegativity of fluorine atoms increases the acidity of the phenolic hydroxyl group, making it a more effective site for binding to hydrogen bond acceptor analytes, such as organophosphorus compounds (nerve agent simulants). brighton.ac.ukresearchgate.net A comparative study demonstrated that a fluorinated diphenol was a much more effective building block for forming hydrogen-bond-driven molecular networks than its non-fluorinated version, an effect attributed to both increased hydrogen bond strength and the potential for additional C-H···F interactions that stabilize the assembly. brighton.ac.uk Therefore, the 2,3-difluoro-substituted phenol moiety within this compound provides the necessary structural and electronic features for it to serve as a monomer or functionalizing agent in the creation of high-performance polymers for gas sensing applications.

Research in Medicinal Chemistry

The potential utility of this compound extends into medicinal chemistry, primarily due to the prevalence of fluorinated aromatic structures in modern pharmaceuticals.

Design and Synthesis of Bioactive Derivatives

As noted in patent literature, this compound is considered a viable intermediate for the synthesis of drugs. google.com The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com The specific 4-ethoxy-2,3-difluorophenyl scaffold can be used to explore structure-activity relationships (SAR) in drug discovery programs. By using this compound as a starting point, chemists can synthesize a variety of derivatives where the phenolic hydroxyl group serves as a handle for further molecular elaboration, enabling the exploration of new chemical space in the search for novel bioactive molecules. However, specific examples of extensively studied bioactive derivatives originating from this particular compound are not widely reported in current scientific journals.

Antagonistic Effects against Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptors (e.g., related difluorophenols)

The serotonin 5-HT2A and dopamine D2 receptors are critical targets in the treatment of various neuropsychiatric disorders. Blockade of the 5-HT2A receptor is a key feature of many second-generation antipsychotic medications, a characteristic linked to a reduced incidence of extra-pyramidal symptoms nih.govnih.gov. The interplay between the serotonin and dopamine systems is complex; for instance, 5-HT2A receptor activation can facilitate dopamine release, and conversely, 5-HT2A antagonists can modulate this effect nih.gov.

Several second-generation antipsychotics are characterized by their antagonistic effects at serotonin 5-HT2A receptors nih.gov. This pharmacological property is associated with potential improvements in the positive and negative symptoms experienced by patients with schizophrenia nih.gov. Antagonists for the 5-HT2A receptor, such as ketanserin (B1673593) and ritanserin, have been widely used in preclinical research to probe the receptor's function nih.govnih.govresearchgate.net. The development of compounds with selective antagonism for these receptors is a significant area of drug discovery. For example, pimavanserin, which may act as a neutral antagonist and inverse agonist at 5-HT2A receptors, is approved for treating hallucinations and delusions in Parkinson's disease patients nih.gov. The structural features of difluorophenols could be leveraged to design novel ligands with specific affinities for these G protein-coupled receptors (GPCRs), which are highly versatile drug targets nih.gov.

| Compound/Drug Class | Receptor Target | Observed Effect/Indication | Reference |

|---|---|---|---|

| Second-Generation Antipsychotics | Serotonin 5-HT2A | Antagonism associated with amelioration of psychotic symptoms. | nih.gov |

| Pimavanserin | Serotonin 5-HT2A | Approved for hallucinations and delusions in Parkinson's disease. | nih.gov |

| Ketanserin | Serotonin 5-HT2A | Widely used antagonist in preclinical research. | nih.govresearchgate.net |

| Ritanserin | Serotonin 5-HT2A | Potent antagonist that can prevent hyperthermia in animal models of serotonin syndrome. | nih.gov |

Antimicrobial Efficacy and Virulence Suppression

Phenolic compounds and their derivatives are a well-established class of antimicrobial agents. Research into related ethoxy and phenolic structures demonstrates their potential in combating bacterial infections, including those forming biofilms. For example, 4-ethoxybenzoic acid has been shown to inhibit biofilm formation by Staphylococcus aureus by up to 87% with minimal impact on bacterial growth nih.gov. This compound appears to prevent biofilm formation by altering the hydrophobicity of the cell membrane nih.gov. Furthermore, it can potentiate the sensitivity of established biofilms to vancomycin, decreasing the viability of biofilm-dwelling cells by up to 85% when used in combination nih.gov.

Other studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have identified compounds with broad-spectrum inhibitory activities against both bacteria and fungi nih.gov. Certain derivatives showed potent activity against S. aureus, S. typhi, P. aeruginosa, and C. albicans nih.gov. The antimicrobial effects of various gemmotherapy extracts, including those from walnut and blackberry, have also been noted, showing inhibition against microbes like B. cereus and L. monocytogenes mdpi.com. These findings highlight the potential for designing novel antimicrobial agents based on the ethoxy-phenol scaffold.

Anticancer Properties and Selective Toxicity (e.g., related difluorophenols)

The incorporation of fluorine atoms into organic molecules is a strategy used to enhance the anticancer properties of therapeutic agents nih.gov. Difluorinated compounds, in particular, have shown significant promise. A difluorinated curcumin (B1669340) analog (CDF) demonstrated remarkable anticancer activity compared to its parent compound, curcumin, inhibiting the growth of pancreatic ductal adenocarcinoma (PDAC) cells both in vitro and in vivo nih.gov. Similarly, diphenyl difluoroketone (EF24), which is structurally related to curcumin, was found to inhibit the proliferation of various cancer cell lines, including those for oral and hepatocellular carcinoma dntb.gov.uaresearchgate.net.

A crucial aspect of cancer chemotherapy is selective toxicity—the ability of a drug to harm cancer cells while sparing normal cells nih.gov. Many fluorinated compounds exhibit this property. For instance, EF24 at a concentration of 8 µM did not affect the proliferation of normal liver LO2 cells, whereas it was effective against liver cancer cells at just 2 µM researchgate.net. Another study on fluorinated aminophenylhydrazines found that a compound with two fluorine atoms had the strongest antiproliferative effect on A549 lung cancer cells, with cell death being induced by apoptosis nih.gov. Prenylated flavonoids have also been identified as selective antiproliferative agents against multiple human cancer cell lines, in contrast to the non-selective action of drugs like cisplatin (B142131) nih.gov. The development of novel anticancer drugs with high cancer-selective toxicity remains a primary goal for medicinal chemists mdpi.com.

| Compound | Cancer Type / Cell Line | Key Finding | Reference |

|---|---|---|---|

| Difluorinated Curcumin (CDF) | Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibited PDAC growth in vitro and in vivo. | nih.gov |

| Diphenyl difluoroketone (EF24) | Hepatocellular Carcinoma (PLC/PRF/5, HepG2, etc.) | Inhibited proliferation of cancer cells (2 µM) but not normal liver cells (8 µM). | researchgate.net |

| Fluorinated Schiff Bases | A549 Lung Carcinoma | Compound with 5 fluorine atoms showed strong cytotoxic effect (IC50: 0.64 μM). | nih.gov |

| Aminophenoxy flavone (B191248) derivative (APF-1) | Non-Small Cell Lung Cancer (NSCLC) | Effective at low micromolar concentrations with a high selective index. | mdpi.com |

Anti-inflammatory Evaluation (e.g., ethoxy-hydroxybenzylidene derivatives)

Phenolic and flavonoid compounds are widely recognized for their anti-inflammatory properties mdpi.commdpi.com. Their mechanisms of action often involve the modulation of key inflammatory mediators. For example, a phenylpropanoid compound, HHMP, isolated from Juglans mandshurica, was shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in LPS-stimulated cells in a dose-dependent manner mdpi.com. This was achieved by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 mdpi.com.

Similarly, the hydroethanolic leaf extract of Morinda lucida demonstrated anti-inflammatory activity by reducing levels of NO and pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor, while increasing the anti-inflammatory cytokine IL-10 researchgate.net. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also confirmed anti-inflammatory activity through protease inhibition assays nih.gov. These examples, involving structures with hydroxyl and ether linkages, underscore the therapeutic potential of ethoxy-phenol derivatives as natural anti-inflammatory agents mdpi.com.

In Silico Studies for Drug Discovery

Computational methods are indispensable tools in modern drug discovery, allowing for the efficient screening of compounds and the prediction of their biological activities. Techniques like molecular docking and QSAR help to elucidate the interactions between a ligand and its target protein and to understand the relationship between a molecule's structure and its function.

Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For instance, docking studies on a series of novel chromone (B188151) derivatives against the HERA protein (related to cytotoxic activity) and peroxiredoxins (related to antioxidant activity) revealed significant binding affinities, with dock scores ranging from -5.9 to -7.4 kcal/mol for the antioxidant target nih.gov. These in silico results supported the in vitro findings of cytotoxic and antioxidant activities nih.gov.

In another study, a flavone isolated from Notholirion thomsonianum was docked into the target proteins associated with inflammation and Alzheimer's disease, including COX-1, COX-2, and 5-LOX mdpi.com. The calculated binding energies confirmed the compound's potency observed in in-vitro assays mdpi.com. Similarly, a study on 2-ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol showed strong binding affinities (−7.1 to −7.8 kcal/mol) against four pathogenic fungal strains, suggesting its potential as a lead compound for developing new antifungal agents researchgate.net. These studies demonstrate how molecular docking can effectively identify biological targets and predict the therapeutic potential of compounds like this compound.

| Compound Class | Protein Target | Binding Energy / Dock Score | Predicted Activity | Reference |

|---|---|---|---|---|

| Chromone-linked amide derivatives | HERA | Higher than Doxorubicin (-6.7 kcal/mol) | Cytotoxic | nih.gov |

| Chromone-linked amide derivatives | Peroxiredoxins (3MNG) | -5.9 to -7.4 kcal/mol | Antioxidant | nih.gov |

| 2-ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol | Pathogenic Fungal Proteins | -7.1 to -7.8 kcal/mol | Antifungal | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. These models provide predictive tools for designing new ligands with enhanced affinities and for understanding the structural features required for a specific biological effect.

A 3D-QSAR study using comparative molecular field analysis (CoMFA) was performed on a series of 4-hydroxyphenylpyruvate dioxygenase inhibitors nih.gov. This analysis helped to determine the structural factors required for the activity of these compounds, yielding a model with high predictive power (cross-validation q² of 0.779 and conventional r² of 0.989) nih.gov. Such models are invaluable for guiding the synthesis of new and more potent inhibitors nih.gov. While specific QSAR studies on this compound are not detailed in the provided context, the principles of QSAR are broadly applicable. By analyzing a series of related ethoxy-difluorophenol derivatives, a QSAR model could be developed to predict their activity against targets like the serotonin 5-HT2A receptor or various microbial enzymes, thereby accelerating the drug discovery process.

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

There is a notable absence of published experimental or in-silico data detailing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. Publicly available toxicological databases and summaries indicate that no data is available for key toxicological endpoints such as acute, subchronic, and chronic toxicity, nor for reproductive and developmental toxicity. epa.gov Similarly, data on its absorption, distribution, metabolism, and excretion properties, which are crucial for assessing the pharmacokinetic profile of a compound, are not available. epa.gov

Table 1: Summary of Available ADMET Data for this compound

| ADMET Parameter | Finding |

|---|---|

| Absorption | No Data Available |

| Distribution | No Data Available |

| Metabolism | No Data Available |

| Excretion | No Data Available |

| Toxicity | No Data Available |

Mechanism of Action Studies of this compound Derivatives

Consistent with the lack of ADMET data, there is no specific information in the reviewed scientific literature regarding the mechanism of action of any derivatives of this compound. While the broader class of fluorinated phenols is of interest in medicinal chemistry for their potential biological activities, dedicated studies to elucidate the specific molecular targets and pathways modulated by derivatives of this particular compound have not been published.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 4-Ethoxy-2,3-difluorophenol should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant byproducts. Emerging trends in green chemistry offer promising alternatives. For instance, catalytic methods using earth-abundant metals could replace stoichiometric reagents. Research into flow chemistry processes could also lead to higher yields, improved safety, and reduced solvent usage.

One promising avenue is the exploration of deoxyfluorination of precursor phenols. nih.govacs.org This approach could offer a more direct and atom-economical route to fluorinated aromatics like this compound. Additionally, leveraging biocatalysis, using enzymes to perform specific synthetic steps, could lead to highly selective and environmentally benign production methods. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable production process. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Initial setup costs, optimization of reaction parameters for continuous flow. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and activity, substrate scope, and cost of enzyme production. |

| Deoxyfluorination | Direct conversion of phenols, potential for high atom economy. | Development of efficient and selective deoxyfluorination reagents. |

| One-Pot Synthesis | Reduced waste, time, and resource savings. | Compatibility of sequential reaction steps and reagents. |

Exploration of Novel Bioactive Derivatives with Enhanced Specificity

Phenolic compounds are well-known for their diverse biological activities. nih.goveurekaselect.comuc.pt The unique electronic properties conferred by the fluorine atoms and the ethoxy group in this compound make it an attractive scaffold for the development of novel bioactive derivatives. Future research should focus on synthesizing and screening a library of derivatives to identify compounds with enhanced specificity and potency for various biological targets.

Systematic structural modifications could be explored, such as altering the position and nature of substituents on the aromatic ring. For example, the introduction of different alkyl or aryl groups could modulate the lipophilicity and steric profile of the molecule, potentially leading to improved interactions with biological targets. nih.gov The synthesis of ester and ether derivatives of the phenolic hydroxyl group could also be investigated to enhance bioavailability and metabolic stability. researchgate.netfinechem-mirea.ru

These novel derivatives could be screened for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govfrontiersin.orgresearchgate.net Given the prevalence of fluorinated compounds in pharmaceuticals, there is a strong rationale for exploring the potential of this compound derivatives as therapeutic agents.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

To streamline the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening, advanced computational modeling techniques can be employed. Future research should integrate computational approaches to predict the structure-activity relationships (SAR) of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of molecules with their biological activities. japsonline.comjapsonline.comnih.govnih.govjmaterenvironsci.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding modes of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.netmdpi.com This information can be used to design molecules with improved binding affinity and selectivity. By combining QSAR and molecular docking, researchers can adopt a rational design approach to the development of new bioactive compounds based on the this compound scaffold.

Table 2: Computational Approaches for Drug Discovery

| Computational Method | Application in this compound Research | Expected Outcomes |

| QSAR | Predicting the biological activity of virtual derivatives. | Identification of key structural features for desired activity. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Understanding binding interactions and guiding lead optimization. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Assessing the stability of binding and conformational changes. |

Integration of this compound into Multifunctional Materials

The unique properties of fluorinated compounds, such as high thermal stability and hydrophobicity, make them valuable components in advanced materials. ingentaconnect.com Future research should explore the integration of this compound into multifunctional materials to impart novel properties.

One area of investigation could be the use of this compound as a monomer or additive in the synthesis of polymers. researchgate.net The incorporation of this fluorinated phenol (B47542) could enhance the thermal stability, chemical resistance, and hydrophobic properties of the resulting polymers. Such materials could find applications in coatings, membranes, and electronic components.

Furthermore, the phenolic hydroxyl group provides a handle for grafting this compound onto the surfaces of nanoparticles or other substrates, creating functionalized materials with tailored surface properties. ethz.chresearchgate.net These materials could be explored for applications in areas such as self-cleaning surfaces, antifouling coatings, and specialized sensors. The development of composites and blends incorporating this compound could also lead to materials with a unique combination of properties. researchgate.netnorthwestern.eduethz.ch

Investigation of this compound in Catalysis Research

The electronic properties of the fluorinated aromatic ring and the presence of the phenolic hydroxyl group suggest that this compound and its derivatives could have interesting applications in catalysis. Future research should investigate the potential of this compound to act as a catalyst or a ligand in various chemical transformations.

The phenolic group can be deprotonated to form a phenoxide, which can act as a ligand for metal centers. The fluorine substituents can modulate the electron density of the metal center, influencing its catalytic activity. nih.govresearchgate.net Derivatives of this compound could be explored as ligands in transition metal catalysis for a variety of organic reactions.

Moreover, phenolic compounds themselves can act as organocatalysts. For example, they can participate in hydrogen bonding interactions to activate substrates. researchgate.net The potential of this compound and its derivatives as catalysts for reactions such as asymmetric synthesis or polymerization should be investigated. The dearomatization of phenols is another area where fluorinated phenols have shown promise, opening up new synthetic pathways. nih.govrsc.orgresearchgate.net

常见问题

Q. What are the validated synthetic routes for 4-Ethoxy-2,3-difluorophenol, and how can purity be optimized?

The synthesis typically involves nucleophilic aromatic substitution or Williamson etherification. For example, fluorinated phenol derivatives can react with ethylating agents (e.g., ethyl bromide) under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the ethoxy group . Purity optimization requires post-synthetic purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >99% purity, verified by HPLC (C18 column, UV detection at 230–265 nm) .

Q. How should NMR spectral data be interpreted for structural confirmation of this compound?

The ¹H NMR spectrum will show signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl protons (δ ~5.5 ppm, broad). Fluorine substituents split adjacent aromatic protons into doublets or triplets due to [³J(F,H) coupling (~20 Hz)]. ¹³C NMR will confirm the ethoxy carbon (δ ~65 ppm) and quaternary carbons adjacent to fluorine (δ ~150 ppm, deshielded due to F electronegativity) .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from fluorinated phenols. Work in a fume hood to avoid inhalation. Waste must be neutralized (e.g., with NaOH) before disposal, and halogenated byproducts require segregated storage for professional hazardous waste management .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-deficient aromatic positions. Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to the hydroxyl group. Solvent effects (e.g., acetone vs. DMSO) are modeled using the Polarizable Continuum Model (PCM) to refine reaction pathways .

Q. What strategies resolve contradictions in experimental vs. theoretical spectral data for fluorinated phenols?

Discrepancies in NMR coupling constants or chemical shifts often arise from solvent polarity or dynamic effects. Use variable-temperature NMR to assess conformational mobility. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation and X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Q. How does the steric and electronic interplay of ethoxy/fluoro substituents influence hydrogen-bonding interactions in supramolecular systems?

Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, while the ethoxy group introduces steric bulk. Single-crystal X-ray diffraction can reveal packing motifs (e.g., O–H···F interactions). Hirshfeld surface analysis quantifies intermolecular contacts, showing dominant O–H···F and C–H···π interactions .

Q. What analytical techniques differentiate this compound from its regioisomers (e.g., 3-Ethoxy-2,4-difluorophenol)?

Regioisomers are distinguished via NOESY NMR (through-space interactions between ethoxy and fluorine substituents) or tandem MS/MS fragmentation patterns. Gas chromatography (GC-MS) with a chiral column can separate isomers if enantiomerically pure standards are available .

Methodological Considerations

Q. How to design kinetic studies for ethoxy-group deprotection in this compound derivatives?

Monitor reaction progress using in situ IR spectroscopy (C–O stretch at ~1100 cm⁻¹) or HPLC. Vary reaction conditions (acid concentration, temperature) to calculate activation energy (Arrhenius plot) and propose a mechanism (SN1 vs. SN2) based on solvent polarity effects .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

At larger scales, exothermicity during ethylation must be controlled via slow reagent addition and cooling. Impurity profiles shift due to prolonged reaction times; optimize catalyst loading (e.g., KI for F⁻ displacement) and use continuous-flow reactors to enhance reproducibility .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Its hydroxyl and fluorine groups enable derivatization into kinase inhibitors or PET tracers. For example, Mitsunobu reaction with alcohols yields ether-linked prodrugs, while Pd-catalyzed cross-coupling introduces aryl/heteroaryl moieties for drug-discovery libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。